1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Overview
Description
“1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde” is a chemical compound with the molecular formula C12H17NO . It is used by researchers in various fields .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCc1cc(C=O)c(C)n1C2CCCC2
. This indicates the presence of a cyclopentyl group, two methyl groups, and a carbaldehyde group attached to a pyrrole ring. Physical and Chemical Properties Analysis
This compound has a molecular weight of 191.27 . It is a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Enantiomer Separation and Chemical Properties
- Chromatographic Separation and Racemization : N-aryl-2,5-dimethylpyrrole-3-carbaldehydes, related to 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, have been studied for their ability to separate enantiomers through chromatography and understand barriers to racemization. This includes determining the barrier to partial rotation about the C–N bond in these compounds (Vorkapić-Furač et al., 1989).
Synthesis and Characterization
- Synthesis and Computational Study : Research into the synthesis of pyrrole derivatives, like the ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, offers insights into the properties of similar compounds, including computational studies and molecular electrostatic potential analyses (Singh et al., 2014).
Chemical Reactions and Compounds
- New Compounds Synthesis : The synthesis of fused β‐carbolines, including pyrrolo[3,2‐c]‐β‐carbolines, through the condensation of related compounds like 1-methyl-β-carboline-3-carbaldehyde, showcases the potential for creating novel chemical structures (Condie & Bergman, 2004).
Magnetic Properties
- Single Molecule Magnets : The use of derivatives such as 1-methyl-1H-pyrrole-2-carbaldehyde oxime in the synthesis of {Mn(III)25} barrel-like clusters demonstrates the potential application of these compounds in the creation of single molecule magnets (Giannopoulos et al., 2014).
Analytical Chemistry
- Derivatization Reagent for Amino Acids : 2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde has been proposed as a precolumn derivatization reagent for HPLC analysis of amino acids, indicating potential analytical applications for related compounds (Gatti et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
1-cyclopentyl-2,5-dimethylpyrrole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-7-11(8-14)10(2)13(9)12-5-3-4-6-12/h7-8,12H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJZOGKWLNXARJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2CCCC2)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390073 | |
Record name | 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
326916-19-2 | |
Record name | 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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